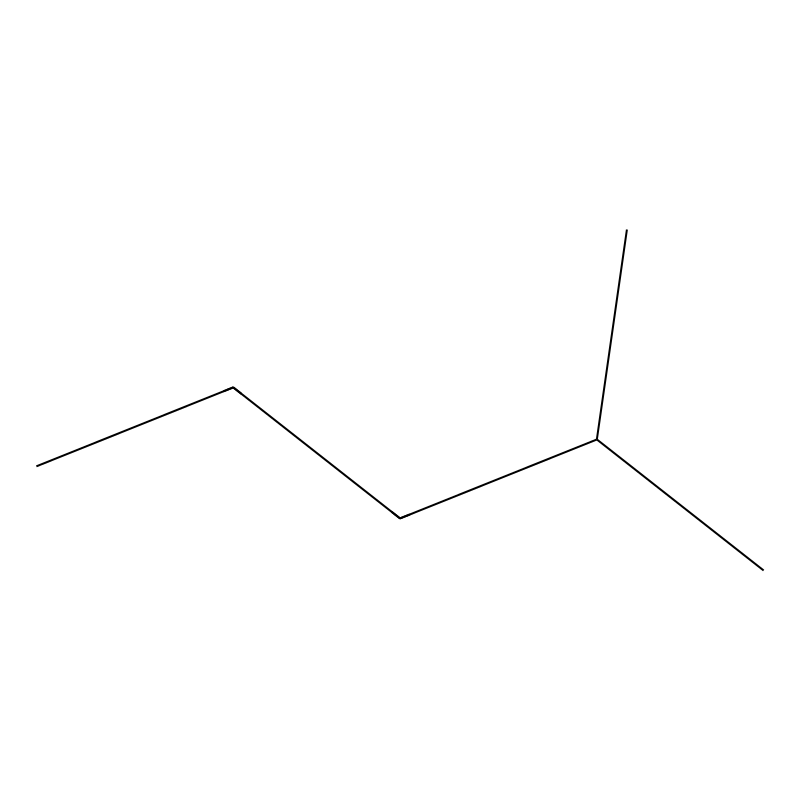

2-Methylpentane

C6H14

CH3CH(CH3)(CH2)2CH3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H14

CH3CH(CH3)(CH2)2CH3

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 14 mg/L

Soluble in ethanol, diethyl ether; miscible in acetone, benzene, chloroform

Solubility in water: none

Canonical SMILES

Solvent for Organic Reactions

2-Methylpentane is a nonpolar, aliphatic hydrocarbon with good solvating properties for various organic compounds. Its immiscibility with water makes it ideal for separating organic layers in reactions. Additionally, its relatively low boiling point (around 60°C) allows for easy removal during product isolation (). This makes it a popular choice for researchers in organic synthesis, crystallization, and extraction processes.

Studying Intermolecular Forces

The simple structure of 2-Methylpentane with its branched carbon chain allows researchers to study intermolecular forces like dispersion forces and London dispersion forces. These forces are crucial for understanding the behavior of molecules in liquids and gases. By studying how 2-Methylpentane interacts with itself and other molecules, researchers gain insights into the fundamental principles of intermolecular interactions ().

2-Methylpentane is a branched-chain alkane with the molecular formula . It is also known by its trivial name, isohexane. The structure consists of a pentane chain with a methyl group attached to the second carbon atom, making it a structural isomer of hexane. This compound is colorless and has a characteristic odor, typically associated with hydrocarbons. The molecular weight of 2-methylpentane is approximately 86.1754 g/mol, and it is classified under the CAS Registry Number 107-83-5 .

- Halogenation: In the presence of bromine and ultraviolet light, 2-methylpentane can undergo bromination, leading to the formation of alkyl bromides. This reaction involves the formation of free radicals and is selective for the most stable free radical intermediates .

- Isomerization: At elevated temperatures (around 300°C), 2-methylpentane can undergo isomerization to form other structural isomers such as n-hexane and 3-methylpentane, often facilitated by catalytic processes .

- Cracking: Under high temperatures or in the presence of catalysts, 2-methylpentane can also undergo thermal cracking, breaking down into smaller hydrocarbons and alkenes .

- Toxicity: Inhalation can lead to symptoms such as dizziness, headache, and respiratory issues. Prolonged exposure may result in more severe effects like unconsciousness or aspiration hazards if ingested .

- Environmental Impact: 2-Methylpentane is toxic to aquatic life and poses risks to environmental health if released into ecosystems .

There are several methods for synthesizing 2-methylpentane:

- Alkylation: This involves reacting n-pentane with methyl halides in the presence of a strong base to form 2-methylpentane.

- Catalytic Cracking: This method utilizes high temperatures and catalysts to break larger hydrocarbons into smaller ones, including 2-methylpentane.

- Hydrocracking: Similar to catalytic cracking but performed in the presence of hydrogen, which helps saturate the resulting products.

- Fischer-Tropsch Synthesis: This process converts carbon monoxide and hydrogen into liquid hydrocarbons, which can include branched alkanes like 2-methylpentane under specific conditions .

2-Methylpentane has various industrial applications:

- Solvent: It is used as a solvent in laboratories and industrial processes due to its ability to dissolve a wide range of organic compounds.

- Fuel Additive: Its high octane rating makes it suitable as an additive in gasoline formulations to improve combustion efficiency.

- Chemical Intermediate: It serves as a precursor for producing other chemicals through various reactions such as alkylation and halogenation .

Studies on the interactions of 2-methylpentane focus primarily on its reactivity with halogens and other electrophiles:

- Bromination Studies: Research has shown that bromination occurs selectively at positions that yield more stable radicals, indicating regioselectivity in reactions involving this compound .

- Catalytic Behavior: Investigations into catalytic processes reveal how different catalysts affect the rate of isomerization and cracking reactions involving 2-methylpentane .

Several compounds are structurally similar to 2-methylpentane. Here are comparisons highlighting its uniqueness:

| Compound | Molecular Formula | Structure Description | Unique Features |

|---|---|---|---|

| Hexane | Straight-chain alkane | No branching; higher boiling point than branched alkanes | |

| 3-Methylpentane | Methyl group on third carbon | Different boiling point; less stable than 2-methylpentane | |

| 2,3-Dimethylbutane | Two methyl groups on a butane chain | Higher branching; lower boiling point than both 2-methylpentane and hexane | |

| Cyclohexane | Cyclic alkane | Different chemical properties due to cyclic structure |

Physical Description

Methyl pentane appears as colorless liquid. Isomers (2-methyl, 3-methyl) are possible and present in technical mixtures or singly for research purposes. Used in organic synthesis and as a solvent.

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Clear liquids with mild, gasoline-like odors.

Color/Form

Liquid or oil

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

60.2 °C

60.21 °C

60 °C

122-145°F

Flash Point

<20 °F (<-7 °C) (Closed cup)

-32 °C c.c.

-54 to 19°F

Heavy Atom Count

Vapor Density

Relative vapor density (air = 1): 3.0

Density

0.6550 g/cu cm at 25 °C

Relative density (water = 1): 0.65

0.65-0.66

Odor Threshold

Melting Point

-153.6 °C

-153 °C

-245 to -148°F

UNII

Vapor Pressure

211.01 mmHg

VP: 40 mm Hg at 41.6 °C

211 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 23

310.2 mmHg

Metabolism Metabolites

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Petrochemical manufacturing

Petroleum refineries

Pentane, 2-methyl-: ACTIVE

Analytic Laboratory Methods

Pairs of side-by-side charcoal tubes & 3M brand passive vapor monitor samples were analyzed for 2-methylpentane; satisfactory correlation was found between monitors & tubes.

Purge and trap gas chromatographic analysis of volatile organic carbon compounds in water. The organics are trapped at 30 °C on a packed cold trap prior to flash volatilization of the volatiles across a fused silica transfer line onto a capillary column. The method separated over 200 organic compounds within 40 min using flame ionization and ion trap detection and is capable of quantitation down to 5 ng/l per component. The recoveries of 2-methylpentane from water at 30 and 60 °C were 65 and 93%, respectively. Improvement was made of compound recovery by substituting a second Tenax-TA tube with Chromosorb 106 and a third Tenax-TA tube with Spherocarb. Percentage recoveries of 2-methylpentane with the two series of tubes (all Tenax-TA or 3 different kinds) were 40.1, 49.3, and 10.4%, and 40.7, 58.5, and 0.8% for tubes 1, 2, and 3, respectively.